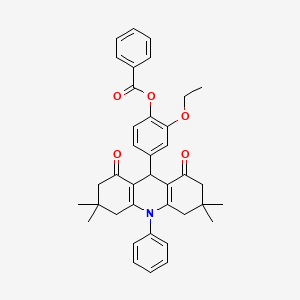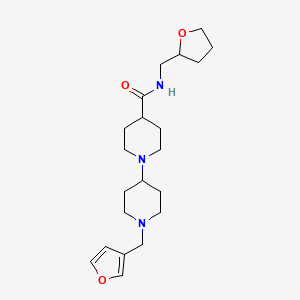![molecular formula C19H23N3O3 B6099147 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide, also known as Compound A, is a synthetic compound that has been studied extensively in recent years for its potential therapeutic applications. This molecule is a spirocyclic amide that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound A has been shown to inhibit the activity of several key enzymes involved in cell growth and proliferation, including cyclin-dependent kinases and topoisomerases. In inflammation, this compound A has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neuroprotection, this compound A has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and cytoprotective genes.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, this compound A has been shown to have antioxidant activity, modulate the immune response, and regulate lipid metabolism. These effects suggest that this compound A may have potential therapeutic applications in a variety of areas.
実験室実験の利点と制限
One advantage of using 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A in lab experiments is that it is a synthetic compound, which allows for precise control over its structure and purity. This makes it easier to study its effects in vitro and in vivo. However, one limitation of using this compound A is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for research on 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A. One area of interest is in developing more potent derivatives of this compound A that may have improved therapeutic properties. Another area of interest is in studying the pharmacokinetics and pharmacodynamics of this compound A in animal models to better understand its potential for use in humans. Additionally, further research is needed to fully elucidate the mechanism of action of this compound A and its effects on various biochemical and physiological pathways.
合成法
The synthesis of 3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A involves several steps, starting with the reaction between 2-hydroxybenzaldehyde and 3-bromopentane to form 3-(2-hydroxyphenyl)-1-bromopropane. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane to form the spirocyclic structure, which is then converted to the carboxamide derivative through reaction with 5-amino-1H-pyrazole-4-carboxamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide A has been studied extensively for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting it may have potential as an anti-inflammatory agent. In neurological research, this compound A has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(2-hydroxyphenyl)-N-(1-oxaspiro[4.5]decan-3-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17-7-3-2-6-14(17)15-10-16(22-21-15)18(24)20-13-11-19(25-12-13)8-4-1-5-9-19/h2-3,6-7,10,13,23H,1,4-5,8-9,11-12H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBXZLLIUUBGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CO2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6099064.png)
![1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099070.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B6099076.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6099083.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B6099087.png)
![1-(2-fluorobenzyl)-N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinamine](/img/structure/B6099095.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]acetamide](/img/structure/B6099100.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)
![5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6099117.png)

![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)

![3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6099150.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099166.png)